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Clinical Pharmacology and Mechanism of Action

Ifenprodil is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA)
receptor with additional activity on other receptor systems. This small molecule therapeutic agent exhibits
high binding specificity for the GluN2B subunit, demonstrating >200-fold selectivity over other NMDA
receptor subunits [1]. The molecular mechanism involves allosteric inhibition of glutamate signaling
through specific interaction with the amino terminal domain of GluN2B-containing NMDA receptors,
thereby modulating downstream calcium influx and neuronal excitability [2]. Ifenprodil represents a first-
in-class therapeutic approach for chronic cough conditions through its action as a centrally-acting agent

that suppresses the cough reflex urge in the brain [3].

In addition to its primary mechanism, ifenprodil exhibits multi-receptor activity, functioning as a blocker
of G protein-activated inwardly rectifying potassium (GIRK) channels, which contributes to its potential
efficacy in substance use disorders [4] [5]. This GIRK channel inhibition occurs through interaction with key
residues in the channel structure, reducing neuronal excitability and potentially modulating reward pathways
[4]. The drug also demonstrates affinity for al-adrenergic receptors, although the clinical significance of
this activity remains under investigation [5]. The pleiotropic receptor profile of ifenprodil contributes to its

diverse therapeutic applications across neurological and respiratory indications.
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Table 1: Ifenprodil Pharmacological Targets and Therapeutic Implications

Type of

Molecular Target o . Functional Effect Therapeutic Relevance
Interaction

GIuN2B-NMDA Allosteric Inhibits glutamate signaling; Chronic cough treatment;

Receptor antagonist reduces Ca?* influx neuroprotection

GIRK Channels Channel Reduces neuronal excitability Substance use disorders
blocker

al-Adrenergic Antagonist Modulates sympathetic activity  Contribution to overall effect

Receptors profile

Clinical Trial Dosing Regimens

Ifenprodil has been investigated in multiple clinical trials across various therapeutic areas, with dosing
strategies optimized based on phase 1 pharmacokinetic studies and pharmacodynamic modeling. The dose-
ranging approach has evolved through clinical development, incorporating data from receptor occupancy
studies and efficacy endpoints to establish therapeutic windows. A phase 1 pharmacokinetic study
demonstrated that ifenprodil exhibits linear pharmacokinetics over the dose range of 5-15 mg following
intravenous administration, with no accumulation observed upon repeated once-daily dosing for 7 days [6].

This linear pharmacokinetic profile has facilitated dose optimization in later-stage clinical trials.

Recent non-human primate receptor occupancy studies conducted in collaboration with Yale University
have provided critical insights for dose selection in advanced clinical trials. These studies demonstrated
dose-dependent GluN2B receptor occupancy with a calculated ECso (50% occupancy) of 0.04 mg/kg
(human equivalent dose of ~20 mg) and approximately 80% receptor occupancy predicted at 0.2 mg/kg
(human equivalent dose of ~80 mg) [1]. This receptor occupancy data indicates that doses between 40-80 mg
TID are expected to achieve 60-80% receptor occupancy, significantly enhancing therapeutic effects

compared to the 20 mg TID dose used in earlier phase 2a trials [1].

Table 2: Ifenprodil Dosing Regimens in Clinical Trials
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Trial . Dosing ) . .
Indication . Duration Key Efficacy Findings
PhaselType Regimen
Phase 2a [3] IPF-associated 20 mg TID 12 weeks ~40% cough reduction
chronic cough (p=0.001)
Phase 2b Refractory chronic 40 mg, 80 mg, 12 weeks Primary endpoint: 24-hour
(Planned) [3] cough (RCC) 120 mg TID vs. cough frequency at 12
placebo weeks
Randomized Methamphetamine 60 mg/d (20 mg 84 days No significant effect on
Controlled Trial use disorder TID), 120 mg/d primary outcome;
[5] (40 mg TID) vs. improvement in
placebo emotionality problems
subscale
Preclinical Cough suppression 1, 3,10, 30 Acute 93% reduction in median
(Guinea Pig) [3] mg/kg challenge cough count at 30 mg/kg
(p=0.036)

Detailed Experimental Protocols

Preclinical Cough Suppression Model

The guinea pig citric acid challenge model serves as the primary preclinical assay for evaluating
ifenprodil's antitussive effects prior to human trials. The experimental workflow begins with animal
preparation, where 5-9 guinea pigs per dose group are acclimatized to laboratory conditions. The dosing
protocol involves intraperitoneal administration of either vehicle control or ifenprodil at 1, 3, 10, and 30
mg/kg doses [7]. Following a 30-minute absorption period, animals are exposed to an aerosolized citric
acid challenge consisting of 0.1M concentration for 10 minutes, followed immediately by 0.3M

concentration for an additional 10 minutes, with a 5-minute washout period between exposures [7].

During the challenge phase, quantitative cough monitoring is performed by trained observers blinded to
treatment groups. The primary endpoint is cumulative cough count, measured across exposure and washout

periods. Additional parameters include cough bout frequency and respiratory rate monitoring to assess
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potential respiratory depression. In recent studies, the 30 mg/kg dose demonstrated 93% reduction in
median cough count (p=0.036) with a clear dose-response relationship observed across all tested
concentrations [3]. Importantly, measurements confirmed no respiratory depression at any dose level,

distinguishing ifenprodil from other antitussive agents like codeine and baclofen [7].

Group assignment
5-9 animals/group)

Intervention Phase

Ifenprodil administration
(1-30 mg/kg, i.p.)

Aerosol exposure:
D.1M & 0.3M citric acid

Assessment Phase

Cough counts & bouts
Respiratory rate
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Diagram 1: Preclinical cough suppression experimental workflow illustrating the sequential procedures from

animal preparation through data analysis in the guinea pig citric acid challenge model.

Clinical Trial Protocol for Chronic Cough

The SILINDA Phase 2b trial represents the current advanced clinical development program for ifenprodil
in refractory chronic cough (RCC). This study employs a randomized, double-blind, placebo-controlled
design with four parallel arms. The trial will enroll approximately 240 adult patients with diagnosed RCC,
randomized in a 1:1:1:1 ratio to receive ifenprodil 40 mg, 80 mg, or 120 mg TID, or matching placebo [3].
The treatment duration is 12 weeks, with a primary endpoint measurement at week 12. Patient recruitment

is expected to begin in early 2025, with topline results anticipated by the end of 2026 [3].

The patient population includes adults with refractory chronic cough, defined as cough persisting for more
than 8 weeks despite medical treatment of identified associated causes. The primary efficacy endpoint is
24-hour cough frequency measured using the VitaloJAK cough monitoring system at week 12 [3]. Key
exploratory endpoints include subjective measures such as the Cough Severity Visual Analogue Scale
(CS-VAS), Leicester Cough Questionnaire (LCQ), and real-time longitudinal cough monitoring [3]. The
trial design incorporates a placebo run-in period to minimize placebo response and uses non-stratified
randomization based on uniform efficacy observed across both low and high cough count patients in earlier

trials [7].

Substance Use Disorder Trial Protocol

For methamphetamine use disorder, a randomized, double-blind, placebo-controlled, dose-ranging trial
was conducted to evaluate ifenprodil's efficacy and safety. The study employed three parallel arms
(placebo, 60 mg/day, and 120 mg/day) with a 1:1:1 allocation ratio using the minimization method to
balance prognostic factors including sex, DSM-5 criteria severity, and recent methamphetamine use [5]. The
total intervention period was 84 days, followed by an 84-day follow-up period to assess durability of
response. The study utilized Cerocral fine granules 4% (ifenprodil tartrate) with matching placebo to

maintain blinding [4].
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The primary outcome measure was methamphetamine use or non-use during the 84-day administration
period, comparing the 120 mg/d ifenprodil group with placebo [5]. Secondary outcomes included days of
abstinence, percentage of abstinent days, urine toxicology results, Stimulant Relapse Risk Scale (SRRS)
scores, and drug craving measured by a numerical rating scale. Assessment timepoints were scheduled
every 4 weeks throughout the entire 168-day study period, with safety monitoring (vital signs, laboratory
tests) conducted at days 0, 28, and 84 [5]. The trial confirmed the safety profile of ifenprodil in this patient

population but did not demonstrate significant effects on the primary outcome [5].

Safety and Tolerability Profile

Across clinical trials, ifenprodil has demonstrated a favorable safety profile with no unexpected safety
signals. In the methamphetamine use disorder trial, which administered doses up to 120 mg/day for 84 days,
the safety of ifenprodil was confirmed in this patient population, with no serious adverse events attributed
to the study medication [5]. The non-human primate receptor occupancy studies provided additional
safety margins, indicating that doses up to 80 mg TID achieving approximately 80% receptor occupancy

remain safely below levels associated with adverse events in preclinical models [1].

The preclinical toxicology profile supports the therapeutic window for ifenprodil in chronic cough
indications. The no observed adverse effect level (NOAEL) was established at 37 mg/kg based on 52-week
GLP toxicology studies in rats [7]. Importantly, in guinea pig models, near-complete cough suppression
(93% reduction) was achieved at 30 mg/kg, which remains below the NOAEL, defining a significant
therapeutic index [3]. Additionally, respiratory function assessments confirmed no respiratory depression
at any effective dose, addressing a significant concern with centrally-acting antitussive agents like codeine

and baclofen [7].

Regulatory Considerations and Development Status

Ifenprodil presents a unique regulatory positioning as an approved drug in Japan and South Korea that is
simultaneously considered a new chemical entity (NCE) in major global markets [7]. This status provides
Seyltx with the opportunity to leverage extensive existing safety data while obtaining maximum exclusivity

and intellectual property protection in new markets. The development program has incorporated U.S. FDA
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feedback on the Phase 2b trial design, including the three-dose arm structure and primary endpoint selection

[3].

The current development timeline anticipates patient enrollment for the SILINDA Phase 2b trial in early
2025, with topline data expected by the end of 2026 [3]. Additional non-human primate receptor
occupancy studies have informed dose selection for this trial, suggesting that increased doses of 40-80 mg
TID are likely to significantly enhance cough suppression efficacy before receptor saturation [1]. Beyond
refractory chronic cough, the company is evaluating potential expansion opportunities in additional cough
hypersensitivity indications and other neuronal hypersensitization conditions where vagal afferent neuronal

hypersensitivity plays a pathogenic role [7].

Conclusion

The comprehensive clinical development program for ifenprodil demonstrates a rational dose optimization
strategy spanning preclinical models through phase 2 clinical trials. The dose-dependent efficacy observed
in both animal models and early human trials, coupled with the established safety profile across multiple
indications, supports continued development of this novel therapeutic agent. The planned Phase 2b
SILINDA trial incorporating 40 mg, 80 mg, and 120 mg TID dosing will provide critical data on the optimal
risk-benefit profile for refractory chronic cough patients. Researchers should consider the therapeutic
receptor occupancy targets (60-80%) and dose-linear pharmacokinetics when designing future clinical

trials with ifenprodil across potential indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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